molecular formula C17H16N4S B3122511 N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine CAS No. 303147-63-9

N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine

Cat. No.: B3122511
CAS No.: 303147-63-9
M. Wt: 308.4 g/mol
InChI Key: ATDSMVBSDSDORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine is a complex organic compound with a molecular formula of C18H18N4S It features a pyrimidine ring substituted with a pyridine ring, a phenylsulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine.

    Addition of the Phenylsulfanyl Group: The phenylsulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-[(methylsulfanyl)methyl]-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine
  • N-methyl-6-[(phenylsulfanyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine

Uniqueness

N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings, along with the phenylsulfanyl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-methyl-6-(phenylsulfanylmethyl)-2-pyridin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-18-16-11-14(12-22-15-5-3-2-4-6-15)20-17(21-16)13-7-9-19-10-8-13/h2-11H,12H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDSMVBSDSDORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
Reactant of Route 4
N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
Reactant of Route 5
N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.